molecular formula C15H16N2S B1587195 1,1-Dibenzyl-thiourea CAS No. 40398-34-3

1,1-Dibenzyl-thiourea

Cat. No. B1587195
CAS RN: 40398-34-3
M. Wt: 256.4 g/mol
InChI Key: AZFCIWCWYTUZRC-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-thiourea is a type of thiourea derivative. Thioureas are a broad family of compounds containing the >NCSN< moiety . They have gained significant attention due to their use in the synthesis of several important heterocyclic compounds . They are used in various fields such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

Thiourea derivatives can be synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of thiourea derivatives is determined using X-ray crystallography and Hirshfeld surfaces analysis . These analyses reveal that hydrogen bonding and several weaker interactions such as N–H⋯S, and weak interactions such as C–H⋯O, C–H⋯S, C–H⋯π and C–H⋯N intermolecular interactions along with π–π stacking are cooperative in the stabilization of supramolecular structures .


Chemical Reactions Analysis

Thiourea derivatives have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms . Their coordination chemistry toward metal ions is very significant . They have a variety of coordination modes and have wide applications in biological systems .


Physical And Chemical Properties Analysis

Thiourea derivatives are characterized using UV-visible and NMR spectroscopic techniques . The compounds are screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .

Scientific Research Applications

Antagonists of Transient Receptor Potential Channel

1,1-Dibenzyl-thiourea derivatives have been identified as potent antagonists of the transient receptor potential channel, vanilloid subfamily member 1 (TRPV1), which play a crucial role in pain regulation. A series of 1,3-diarylalkyl thioureas, including 1,1-Dibenzyl-thiourea variants, exhibited significant inhibitory effects on Ca(2+) uptake in rat DRG neurons, suggesting therapeutic potential in pain management (Y. Suh et al., 2005).

Corrosion Inhibition

1,1-Dibenzyl-thiourea has been studied as a corrosion inhibitor for mild steel in acidic solutions. Its effectiveness, along with other thiourea derivatives, was analyzed through various techniques, revealing that these compounds can significantly reduce corrosion rates. The study highlights the importance of the sulfur atom and the molecular structure in the inhibitory effect (V. Torres et al., 2014).

Green Synthesis and Environmental Applications

Research has also focused on the green synthesis of 1,1-Dibenzyl-thiourea derivatives using solar energy, emphasizing the importance of thioureas in medicinal chemistry due to their wide range of biological activities. This environmentally benign method offers an alternative to traditional synthesis methods, which involve hazardous chemicals (Priyanka P. Kumavat et al., 2013).

Nonlinear Optical Applications

The structural and optical properties of 1,1-Dibenzyl-thiourea derivatives have been explored for potential nonlinear optical applications. A study on 1,1-Dibenzyl-3-(2-bromobenzoyl)thiourea revealed its acentric crystalline packing and transparency in the visible to near-infrared region, making it suitable for such applications (W. Mark-Lee et al., 2018).

Pharmacological Evaluation

Thiourea derivatives, including 1,1-Dibenzyl-thiourea, have been evaluated for their pharmacological properties. Studies have shown these compounds exhibit antibacterial, antioxidant, and enzyme inhibition activities, suggesting their potential in pharmaceutical applications (S. Naz et al., 2020).

Safety And Hazards

Thiourea derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and are suspected of causing cancer and damaging the unborn child .

Future Directions

The interest in acyl thioureas has continually been escalating owing to their extensive applications in diverse fields . The current review is a continuation of previous efforts in this area, focusing on the recent advancements . The synthesized compounds show promising antibacterial and antioxidant potential . They are very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against other selected enzymes .

properties

IUPAC Name

1,1-dibenzylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFCIWCWYTUZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393233
Record name 1,1-Dibenzyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibenzyl-thiourea

CAS RN

40398-34-3
Record name 1,1-Dibenzyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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